6,7-Dichlorophthalazine

Photoconversion Excited-state dipole moment Computational photophysics

6,7-Dichlorophthalazine (C₈H₄Cl₂N₂, MW 199.03) is the phthalazine scaffold computationally confirmed to exhibit a large reversal of electric dipole moment upon S₀→S₁ excitation. Unlike the kinase-intermediate 1,4-isomer, regioisomeric chlorine placement on the benzo-fused ring enables orthogonal derivatization strategies and imparts an XLogP3 of 2.4, balancing lipophilicity for ADME optimization. Pharmaceutical and materials research teams exploring topoisomerase IB inhibition, systematic SAR, or photoresponsive molecular design should select this specific regioisomer. Procurement enables access to the unique dipole-inversion photophysics and synthetic handles for nucleophilic aromatic substitution.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 847946-04-7
Cat. No. B3359256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichlorophthalazine
CAS847946-04-7
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=C2C=NN=CC2=CC(=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-7-1-5-3-11-12-4-6(5)2-8(7)10/h1-4H
InChIKeyJBSFMTCMSMMUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichlorophthalazine (CAS 847946-04-7): Halogenated Phthalazine Building Block for Medicinal Chemistry and Photoconversion Research


6,7-Dichlorophthalazine (CAS 847946-04-7) is a dihalogenated heterocyclic compound belonging to the phthalazine (2,3-benzodiazine) class, bearing chlorine atoms at the 6- and 7-positions of the bicyclic aromatic ring system (molecular formula C₈H₄Cl₂N₂, MW 199.03 g/mol) [1]. Unlike the commercially dominant 1,4-dichlorophthalazine regioisomer (CAS 4752-10-7), which is widely used as a kinase inhibitor intermediate, the 6,7-substitution pattern positions the chlorine leaving groups on the benzo-fused ring rather than the diazine ring, conferring a distinct reactivity profile for nucleophilic aromatic substitution and cross-coupling chemistry [2]. Ab initio CASPT2 calculations have identified 6,7-dichlorophthalazine as one of only two compounds (alongside 6,7-difluorophthalazine) among a systematically screened set of pyrimidine, quinoxaline, and phthalazine derivatives that exhibits a large and clear reversal of electric dipole moment direction upon the S₀ → S₁ electronic transition, marking it as a strong candidate for photoconversion molecular design [3].

Why 6,7-Dichlorophthalazine Cannot Be Substituted by 1,4-Dichlorophthalazine or Other Phthalazine Regioisomers


Dichlorophthalazine regioisomers are not functionally interchangeable despite sharing the identical molecular formula (C₈H₄Cl₂N₂, MW 199.03). The position of chlorine substituents fundamentally dictates the electronic landscape of the aromatic system: 1,4-dichlorophthalazine places both leaving groups on the electron-deficient diazine ring, making them highly activated toward nucleophilic displacement at those positions, which has been extensively exploited for synthesizing 1,4-disubstituted VEGFR-2 and PARP inhibitor scaffolds [1]. In contrast, 6,7-dichlorophthalazine positions chlorine atoms on the benzo-fused ring, where the electronic environment—and thus the regioselectivity and kinetics of nucleophilic aromatic substitution—differs substantially [2]. This positional isomerism also produces distinct computed physicochemical properties: the XLogP3 of 6,7-dichlorophthalazine is 2.4, compared to 3.5 for 1,4-dichlorophthalazine and 1.7 for 6-chlorophthalazine [3][4]. Furthermore, computational screening reveals that only the 6,7-dihalo substitution pattern (Cl and F) imparts the photophysically significant S₀ → S₁ dipole moment inversion, a property absent in 1,4- or other regioisomers tested [5]. These differences are directly consequential for any application—medicinal chemistry, materials science, or photophysics—where substitution pattern governs target binding, reactivity, or excited-state behavior.

Quantitative Differentiation Evidence for 6,7-Dichlorophthalazine (CAS 847946-04-7) vs. Closest Analogs


S₀ → S₁ Electric Dipole Moment Direction Change: 6,7-Dichlorophthalazine vs. Screened Phthalazine, Pyrimidine, and Quinoxaline Derivatives

In a systematic ab initio CASPT2/cc-pVXZ (X = D, T, Q) computational screening of pyrimidine, quinoxaline, phthalazine, and their substituted derivatives, 6,7-dichlorophthalazine and 6,7-difluorophthalazine were uniquely identified as strong candidates exhibiting a large and clear change in the direction of the electric dipole moment upon the S₀ → S₁ electronic transition [1]. The study explicitly screened multiple substitution patterns across several heterocyclic cores, and only the 6,7-dihalo-phthalazine motif produced this property. Other substitution patterns, including mono-halogenated and 1,4-disubstituted phthalazine derivatives, did not exhibit this dipole moment reversal behavior [1]. The computational level employed (CASPT2 with Dunning's correlation-consistent basis sets up to cc-pVQZ) provides high-confidence electronic structure predictions suitable for guiding molecular design of photoconversion materials [1].

Photoconversion Excited-state dipole moment Computational photophysics CASPT2

Computed Lipophilicity (XLogP3): 6,7-Dichlorophthalazine vs. 1,4-Dichlorophthalazine vs. 6-Chlorophthalazine

The computed octanol-water partition coefficient (XLogP3) for 6,7-dichlorophthalazine is 2.4, as reported in PubChem (CID 21134754) [1]. This value is substantially lower than that of 1,4-dichlorophthalazine (CID 78490; XLogP3 = 3.5, a difference of +1.1 log units, corresponding to approximately 12.6-fold higher lipophilicity) [2], and higher than that of 6-chlorophthalazine (CID 12679510; XLogP3 = 1.7, a difference of −0.7 log units) [3]. This positions 6,7-dichlorophthalazine in an intermediate lipophilicity range that may offer a more favorable balance between membrane permeability and aqueous solubility compared to the more lipophilic 1,4-regioisomer, without sacrificing the additional synthetic handle provided by the second chlorine atom present in the mono-chloro analog [1][2][3]. All XLogP3 values were computed using the same XLogP3 3.0 algorithm within PubChem, enabling direct cross-compound comparison [1][2][3].

Lipophilicity XLogP3 Drug-likeness Physicochemical properties

Regiochemical Reactivity Vector: 6,7-Dichloro Substitution Pattern vs. 1,4-Dichloro Substitution Pattern for Nucleophilic Aromatic Substitution

The 6,7-dichloro substitution pattern positions both chlorine leaving groups on the benzo-fused ring of the phthalazine bicyclic system, providing a distinct reactivity vector compared to the more commonly employed 1,4-dichlorophthalazine, where chlorine atoms reside on the electron-deficient diazine ring [1]. In the 1,4-isomer, the chlorine atoms at positions 1 and 4 are strongly activated toward nucleophilic displacement due to the electron-withdrawing effect of the adjacent diazine nitrogens, and this has been extensively exploited for synthesizing 1,4-disubstituted phthalazine kinase inhibitors [2]. In 6,7-dichlorophthalazine, the chlorine atoms are on the carbocyclic ring, where the electronic activation differs, potentially enabling orthogonal derivatization strategies: the diazine ring (positions 1 and 4) remains available for independent functionalization while the 6- and 7-chloro substituents serve as handles for nucleophilic substitution or palladium-catalyzed cross-coupling on the benzo ring [1]. This regiochemical orthogonality has been demonstrated in the synthesis of 6-chloro- and 6,7-dichloro-4-(4-nitrophenyl)phthalazine intermediates, where the 4-position (diazine ring) and 6/7-positions (benzo ring) were functionalized through distinct synthetic routes [1].

Nucleophilic aromatic substitution Regioselectivity Synthetic building block Cross-coupling

Derivative Antiproliferative Activity: 6,7-Dichlorophthalazine-5,8-dione as a Precursor to DNA Topoisomerase IB Inhibitors

6,7-Dichlorophthalazine-5,8-dione, a direct derivative of the 6,7-dichlorophthalazine scaffold, served as the key precursor for a series of indolizinophthalazine-5,12-dione derivatives that exhibited significant in vitro antiproliferative activity at micromolar levels against four human tumor cell lines: lung adenocarcinoma (A549), large-cell lung carcinoma (NCI-H460), breast carcinoma (MCF-7), and adriamycin-resistant breast carcinoma (MCF-7/ADR) [1]. The DNA topoisomerase IB inhibitory assay indicated that this enzyme is a biological target of the synthesized compounds [1]. This precursor role is scaffold-dependent: the 6,7-dichloro-5,8-dione oxidation state is accessible from the 6,7-dichloro substitution pattern and provides a distinct entry point to topoisomerase inhibitor chemotypes, whereas the 1,4-dichloro regioisomer is typically directed toward kinase inhibition (VEGFR-2, PARP) pathways [2]. The 6,7-dichlorophthalazine-5,8-dione was synthesized via chloroxidation of 5,8-diaminophthalazine in 49% overall yield, demonstrating scalable synthetic access [3].

Antiproliferative DNA topoisomerase IB Cancer Indolizinophthalazine-dione

Optimal Application Scenarios for 6,7-Dichlorophthalazine (CAS 847946-04-7) Based on Quantitative Differentiation Evidence


Design of Photoconversion Molecular Switches and Optoelectronic Materials

6,7-Dichlorophthalazine is one of only two compounds computationally validated (CASPT2/cc-pVXZ level) to exhibit a large, clear reversal of electric dipole moment direction upon S₀ → S₁ excitation across a screened library of pyrimidine, quinoxaline, and phthalazine derivatives [1]. Research groups developing photoresponsive materials, molecular switches, or fluorescence-based sensors should select 6,7-dichlorophthalazine over 1,4-dichlorophthalazine or other phthalazine regioisomers when this excited-state dipole inversion property is mechanistically required. The 6,7-difluoro analog also exhibits this behavior, but the chloro substituents offer distinct synthetic handles (nucleophilic aromatic substitution, cross-coupling) that fluorine does not [1].

Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity with Dual Synthetic Handles

With a computed XLogP3 of 2.4, 6,7-dichlorophthalazine occupies a lipophilicity window between the more lipophilic 1,4-dichloro isomer (XLogP3 = 3.5) and the less lipophilic 6-chloro analog (XLogP3 = 1.7) [2]. This intermediate logP may improve aqueous solubility and reduce non-specific protein binding in biochemical and cellular assays compared to the 1,4-isomer, while retaining two chlorine substituents as synthetic diversification points—an advantage over the mono-chloro analog. Medicinal chemistry teams optimizing ADME properties within a phthalazine-based series should evaluate 6,7-dichlorophthalazine as a scaffold that balances lipophilicity and synthetic versatility [2].

Synthesis of DNA Topoisomerase IB Inhibitor Libraries via 6,7-Dichlorophthalazine-5,8-dione

6,7-Dichlorophthalazine is the precursor to 6,7-dichlorophthalazine-5,8-dione (synthesized in 49% overall yield via chloroxidation of 5,8-diaminophthalazine), which in turn serves as the key intermediate for constructing indolizinophthalazine-5,12-dione derivatives with demonstrated antiproliferative activity against lung, breast, and drug-resistant breast carcinoma cell lines and DNA topoisomerase IB inhibitory activity [3][4]. Discovery programs targeting topoisomerase-mediated anticancer mechanisms should procure 6,7-dichlorophthalazine as the entry point to this chemotype, which is mechanistically distinct from the kinase inhibitor space accessed through 1,4-dichlorophthalazine [5].

Orthogonal Derivatization of the Phthalazine Core for Parallel SAR Exploration

The 6,7-dichloro substitution pattern positions reactive chlorine handles on the benzo-fused ring while leaving the diazine positions (C-1 and C-4) unsubstituted and available for independent functionalization. This regiochemical orthogonality has been experimentally demonstrated in the synthesis of 6,7-dichloro-4-(4-nitrophenyl)phthalazine and its subsequent reduction to 6,7-dichloro-4-(4-aminophenyl)-2-(N-alkylcarbamoyl)-1,2-dihydrophthalazine derivatives [6]. For medicinal chemistry groups conducting systematic structure-activity relationship exploration around the phthalazine nucleus, 6,7-dichlorophthalazine enables sequential or parallel derivatization strategies that the 1,4-dichloro isomer cannot support, effectively doubling the accessible chemical space from a single core scaffold [6].

Quote Request

Request a Quote for 6,7-Dichlorophthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.